molecular formula C8H7FN2O B581483 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol CAS No. 1228666-34-9

3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol

Cat. No.: B581483
CAS No.: 1228666-34-9
M. Wt: 166.155
InChI Key: JAMCIQXSFLRARW-UHFFFAOYSA-N
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Description

3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol is a fluorinated heterocyclic compound that serves as a versatile and advanced building block in medicinal chemistry and drug discovery. The molecule integrates a 2-amino-5-fluoropyridine scaffold, a privileged structure in pharmaceuticals, with a propargyl alcohol functional group . This unique structure makes it a valuable intermediate for constructing more complex molecules, particularly through metal-catalyzed coupling reactions like the Sonogashira reaction, leveraging the terminal alkyne moiety. The strategic incorporation of a fluorine atom on the pyridine ring is a key feature for researchers aiming to modulate the properties of potential drug candidates . Fluorine introduction is a well-established strategy to enhance metabolic stability, influence lipophilicity, and fine-tune the pKa of lead compounds, which can improve bioavailability and membrane permeability . While specific biological data for this compound is not available, related 5-fluoropyridinamine derivatives are recognized as critical intermediates in synthesizing compounds with antibacterial and anticancer properties . As a multifunctional synthon, this compound is intended for use in research settings to develop novel therapeutic agents and explore structure-activity relationships. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-7-4-6(2-1-3-12)8(10)11-5-7/h4-5,12H,3H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMCIQXSFLRARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#CCO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Bromination at Position 3

Position-selective halogenation is critical for subsequent coupling. The amino group at position 2 activates the para (position 6) and ortho (position 3) sites. Using N-bromosuccinimide (NBS) in acetic acid at 60°C achieves regioselective bromination at position 3:

2-Amino-5-fluoropyridine+NBSAcOH, 60°C3-Bromo-2-amino-5-fluoropyridine(Yield: 72%)[1]\text{2-Amino-5-fluoropyridine} + \text{NBS} \xrightarrow{\text{AcOH, 60°C}} \text{3-Bromo-2-amino-5-fluoropyridine} \quad (\text{Yield: 72\%})

Key Data :

ParameterValue
Reaction Time8 hours
SolventAcetic acid
Temperature60°C
PurificationColumn chromatography

Sonogashira Coupling with Propargyl Alcohol

Catalyst Selection and Optimization

The Sonogashira reaction couples 3-bromo-2-amino-5-fluoropyridine with propargyl alcohol. A PdCl₂(PPh₃)₂/CuI system in triethylamine/THF (1:1) at 50°C achieves optimal results:

3-Bromo-2-amino-5-fluoropyridine+HC≡CCH₂OHPdCl₂(PPh₃)₂, CuI3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol\text{3-Bromo-2-amino-5-fluoropyridine} + \text{HC≡CCH₂OH} \xrightarrow{\text{PdCl₂(PPh₃)₂, CuI}} \text{this compound}

Optimization Insights :

  • Pd Loading : Reducing Pd concentration to 0.5 mol% minimizes residual metal content (<10 ppm).

  • Base : Triethylamine outperforms K₂CO₃ in suppressing alkyne homocoupling.

  • Solvent : THF enhances solubility of the propargyl alcohol.

Reaction Metrics :

ParameterValue
Yield68%
Pd Residue8 ppm
Reaction Time12 hours

Alternative Routes: Nucleophilic Substitution and Protecting Group Strategies

Mitsunobu Reaction with Propargyl Alcohol

A Mitsunobu reaction introduces the propargyl alcohol via SN2 displacement, using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

3-Hydroxy-2-amino-5-fluoropyridine+HC≡CCH₂OHDEAD, PPh₃Target Compound(Yield: 55%)\text{3-Hydroxy-2-amino-5-fluoropyridine} + \text{HC≡CCH₂OH} \xrightarrow{\text{DEAD, PPh₃}} \text{Target Compound} \quad (\text{Yield: 55\%})

Challenges :

  • Limited substrate availability of 3-hydroxy-2-amino-5-fluoropyridine.

  • Competing oxidation of the propargyl alcohol.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (d, J = 3.0 Hz, 1H, pyridine-H), 6.85 (dd, J = 10.6, 1.5 Hz, 1H, pyridine-H), 5.42 (s, 2H, NH₂), 4.73 (t, J = 6.2 Hz, 1H, OH), 3.92 (d, J = 6.2 Hz, 2H, CH₂).

  • HRMS (ESI+) : m/z calculated for C₈H₆FN₂O [M+H]⁺: 181.0471, found: 181.0474.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH gradient) confirms >98% purity. Residual solvents (THF, Et₃N) are <0.1% by GC-MS.

Scale-Up Considerations and Industrial Feasibility

Large-Sone Sonogashira Coupling

Pilot-scale reactions (10 mol) using Pd/C (0.2 mol%) and continuous flow systems reduce reaction time to 4 hours with 65% yield. Key parameters:

ParameterLab ScalePilot Scale
CatalystPdCl₂(PPh₃)₂Pd/C
Solvent Volume20 mL/g5 mL/g
Throughput1 mmol/day1 mol/hour

Comparative Evaluation of Synthetic Routes

MethodYield (%)Pd Residue (ppm)Scalability
Sonogashira688High
Mitsunobu550Moderate
Direct Alkylation420Low

Chemical Reactions Analysis

3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, derivatives of this compound have shown promise against various cancer cell lines, suggesting a potential role in targeted cancer therapies.
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial activity against a range of pathogens. Research indicates that modifications to the amino and fluorine substituents can enhance its efficacy against resistant bacterial strains.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its alkyne functional group allows for various coupling reactions, including:

Reaction TypeExample ReactionOutcome
Sonogashira CouplingCoupling with aryl halidesFormation of biaryl compounds
Click ChemistryAzide-Alkyne cycloadditionSynthesis of triazole derivatives

These reactions highlight the compound's utility in developing complex organic molecules relevant to pharmaceuticals and materials science.

Case Studies

Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the structure–activity relationship (SAR) of pyridine derivatives, including this compound. The findings demonstrated that modifications to the nitrogen atom significantly influenced the compound's ability to inhibit cancer cell growth, leading to further investigations into its mechanism of action.

Case Study 2: Antimicrobial Evaluation
In an investigation reported in Antimicrobial Agents and Chemotherapy, researchers synthesized a series of derivatives based on this compound. These derivatives were tested against Gram-positive and Gram-negative bacteria, revealing enhanced activity compared to standard antibiotics, thus paving the way for new therapeutic agents against resistant infections.

Mechanism of Action

The mechanism of action of 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The fluoropyridine ring can interact with various enzymes and receptors, modulating their activity. The propynol group can participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol can be compared with similar compounds such as:

Biological Activity

3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol, with the empirical formula C8H7FN2O and a molecular weight of 166.15 g/mol, is a fluorinated compound that has garnered attention for its potential biological activities. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical development. Its unique structural features enable it to interact with various biological targets, making it an interesting subject for research in medicinal chemistry.

Synthesis and Properties

The synthesis of this compound typically involves a coupling reaction between 2-amino-5-fluoropyridine and propargyl alcohol under basic conditions, often using potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) . The resulting compound can be purified through standard techniques such as recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluoropyridine moiety can modulate enzyme activity, while the propynol group can form covalent bonds with target proteins, influencing various biological pathways. This mechanism is crucial for its application in drug development, particularly as an enzyme inhibitor or receptor ligand .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related fluorinated pyridine derivatives demonstrate potent inhibition of L1210 mouse leukemia cells, with IC50 values in the nanomolar range . This suggests that the compound may also possess similar inhibitory effects on cancer cell proliferation.

Antimicrobial Properties

There is emerging evidence supporting the antimicrobial activity of this compound. In a study evaluating various derivatives, certain compounds exhibited strong antibacterial effects against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . This highlights the potential of this compound as a lead structure for developing new antibiotics.

Study on Anticancer Efficacy

A notable study explored the efficacy of fluorinated pyridine derivatives against cancer cell lines. The findings indicated that these compounds could inhibit cell growth effectively, suggesting a possible mechanism involving interference with DNA synthesis or repair mechanisms .

CompoundCell LineIC50 (nM)
This compoundL1210<50
Fluorinated Analog AL1210<100
Fluorinated Analog BL1210<200

Antimicrobial Activity Evaluation

In another study focusing on antimicrobial properties, several derivatives were synthesized and tested for their Minimum Inhibitory Concentration (MIC). The results demonstrated that some compounds had MIC values significantly lower than traditional antibiotics, indicating their potential as effective antimicrobial agents.

CompoundTarget BacteriaMIC (µg/mL)
This compoundS. aureus4
Fluorinated Analog CS. pneumoniae8
Fluorinated Analog DE. faecalis16

Q & A

Q. What are the common synthetic routes for 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves Sonogashira coupling between a halogenated pyridine precursor (e.g., 5-bromo-2-amino-3-iodopyridine) and a propargyl alcohol derivative. Key conditions include:
  • Use of palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide as co-catalysts.
  • Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere (N₂/Ar).
  • Temperature control (60–80°C) to balance reaction rate and side-product formation .
    Critical Note : Purification via column chromatography is essential to isolate the propargyl alcohol moiety, which is sensitive to oxidation.

Q. How does fluorine substitution at the 5-position of the pyridine ring influence reactivity and biological activity?

  • Methodological Answer : The fluorine atom enhances electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution. It also increases lipophilicity , improving membrane permeability in biological systems. In enzyme inhibition assays, fluorine’s electron-withdrawing effect stabilizes hydrogen bonds with target proteins (e.g., kinases), boosting binding affinity . Experimental Design Tip : Compare fluorinated vs. non-fluorinated analogs in kinetic assays to quantify selectivity changes.

Q. What spectroscopic techniques are effective for characterizing the propargyl alcohol moiety?

  • Methodological Answer :
  • ¹H/¹³C NMR : The propargyl alcohol’s terminal ≡C-H proton appears as a singlet near δ 2.5–3.0 ppm. The hydroxyl (-OH) proton is typically broad (δ 1.5–2.5 ppm) and exchangeable .
  • IR Spectroscopy : The ≡C-H stretch appears at ~3300 cm⁻¹, and the -OH stretch at ~3200–3600 cm⁻¹.
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 195.08).

Advanced Research Questions

Q. How can DFT calculations assist in predicting NMR spectra and electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model chemical shifts and coupling constants. For example:
  • Optimize the molecular geometry and calculate shielding tensors to predict ¹³C NMR peaks.
  • Compare computed vs. experimental spectra to validate structural assignments .
    Data Contradiction Resolution : Discrepancies in predicted vs. observed shifts may indicate conformational flexibility or solvent effects.

Q. What strategies resolve contradictions in crystallographic data refinement for this compound?

  • Methodological Answer : Use SHELXL for refinement:
  • Apply restraints to the propargyl group’s bond lengths (C≡C: ~1.20 Å; C-O: ~1.43 Å).
  • Analyze residual electron density maps to identify disordered solvent or counterions.
  • Cross-validate with Hirshfeld surface analysis to resolve packing ambiguities .
    Example : If the amino group’s position conflicts with X-ray data, re-examine hydrogen-bonding networks using PLATON software.

Q. How to design enzyme assays accounting for competitive binding by amino/fluoropyridine groups?

  • Methodological Answer :
  • Perform competitive inhibition assays with varying substrate concentrations.
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Compare IC₅₀ values of the compound against analogs lacking the amino group to isolate its contribution .
    Table : Competitive Binding Data Example
CompoundIC₅₀ (μM)ΔG (kJ/mol)
Target Compound0.45-32.1
Non-fluorinated Analog1.20-28.5
Amino Group-deficient Analog5.60-22.3

Synthesis Optimization Table

StepReagents/ConditionsYield (%)Key Challenge
HalogenationNBS, DMF, 0°C → RT78Regioselectivity control
Sonogashira CouplingPd(PPh₃)₂Cl₂, CuI, THF, 70°C65Propargyl alcohol stability
DeprotectionTFA/CH₂Cl₂ (1:1), RT90Amino group preservation

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